molecular formula C19H24N4O3 B6451862 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide CAS No. 2640979-96-8

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No. B6451862
CAS RN: 2640979-96-8
M. Wt: 356.4 g/mol
InChI Key: LMEFDWYYTBFRFO-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is 356.18484064 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of 3-Hydroxykynurenine Transaminase (HKT)

This compound, as a derivative of 1,2,4-oxadiazole, has been found to inhibit 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti . HKT is an enzyme involved in the kynurenine pathway, an important metabolic pathway. The inhibition of HKT can be used for the control of the Aedes aegypti mosquito population, which is a vector for several diseases such as dengue, Zika, chikungunya, and yellow fever .

Larvicides for A. aegypti

The 1,2,4-oxadiazole derivatives, including this compound, have been reported to act as larvicides for A. aegypti . This application is particularly important in the control of mosquito-borne diseases.

Potential Anticancer Agents

Although not directly related to the specific compound , it’s worth noting that certain derivatives of 1,3,4-oxadiazol-2(3H)-one have been reported as potential anticancer agents . This suggests that further research could potentially explore the anticancer properties of your compound.

Energetic Ionic Salts

A new family of energetic ionic salts containing a 1,2,4-oxadiazole ring has been synthesized . While the specific compound isn’t directly referenced, its structural similarity suggests potential applications in this area.

Custom Synthesis and Procurement

This compound is available for custom synthesis and procurement, suggesting its use in various research and industrial applications .

Insecticide Development

Given its effectiveness against Aedes aegypti, this compound could be used in the development of new insecticides with a distinct mode of action from the available ones . This could help minimize the rise of insecticide resistance.

properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-8-4-13(5-9-16)11-20-19(24)23-10-2-3-15(12-23)18-21-17(22-26-18)14-6-7-14/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEFDWYYTBFRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

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